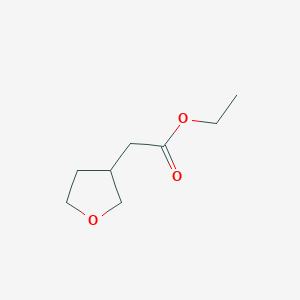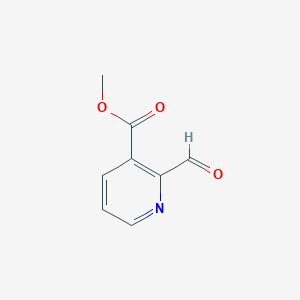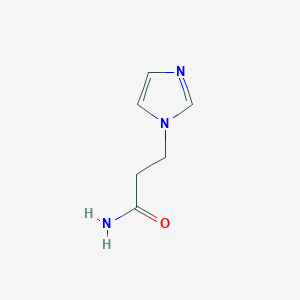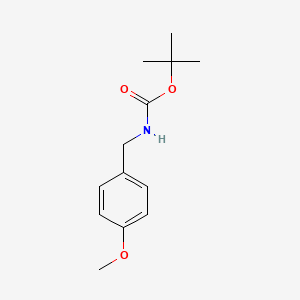
5-Hydroxy-4-methoxy-2-nitrobenzoic acid
概要
説明
5-Hydroxy-4-methoxy-2-nitrobenzoic acid is a chemical compound derived from benzoic acid. It contains a nitro group, a methoxy group, and a hydroxy group .
Molecular Structure Analysis
The molecular formula of this compound is C8H7NO6. Its average mass is 213.144 Da and its monoisotopic mass is 213.027344 Da .Physical And Chemical Properties Analysis
The molecular weight of this compound is 213.148 . Other physical and chemical properties like density, melting point, and boiling point are not available in the current resources.科学的研究の応用
Metal Coordination and Crystal Structure
5-Hydroxy-4-methoxy-2-nitrobenzoic acid derivatives have been used in the study of metal coordination complexes. Notably, reactions with Co(II) and Ni(II) salts and similar carboxylic acids have resulted in covalent complexes with distinct geometrical properties. These structures are significant for understanding metal coordination and crystallography, offering insights into the solid-state architecture of such complexes (D'angelo et al., 2011).
Synthetic Chemistry and Molecular Transformations
In synthetic chemistry, derivatives of this compound have been involved in intriguing molecular transformations. For instance, O-alkylation of specific phenolic derivatives led to unexpected hydrolysis and ester migration, showcasing complex chemical behaviors and offering a pathway to obtain O-alkyl analogues of certain organic compounds (Henry K Tran et al., 2013).
Perkin Reaction and Synthesis of Organic Compounds
The substance has been a key player in the Perkin reaction, where its derivatives facilitated the synthesis of complex organic structures like 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. The cyclization of specific alkanoic acids under classical Perkin reaction conditions revealed diverse product formation, contributing significantly to the field of organic synthesis and molecular design (M. Kowalewska et al., 2008).
作用機序
Target of Action
The primary targets of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Nitrobenzoic acid derivatives are known to participate in various chemical reactions, including free radical reactions and nucleophilic substitutions .
Biochemical Pathways
It’s worth noting that nitro compounds can participate in charge-transfer complexes, which may have implications for electron delocalization in the excited state .
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Result of Action
It’s known that nitrobenzoic acid derivatives can undergo various chemical reactions, potentially leading to a variety of molecular and cellular effects .
Action Environment
Like all chemical compounds, its activity and stability are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
生化学分析
Biochemical Properties
5-Hydroxy-4-methoxy-2-nitrobenzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to be a microbial degradation metabolite of cypermethrin, a synthetic pyrethroid pesticide . This interaction suggests that this compound may be involved in detoxification pathways in microorganisms. Additionally, its structure allows it to participate in various chemical reactions, such as nucleophilic substitution and oxidation, which are crucial in metabolic processes .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with enzymes involved in detoxification can lead to changes in gene expression related to metabolic pathways. Furthermore, the presence of the nitro group in its structure may contribute to its role in oxidative stress responses within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with detoxification enzymes may result in the inhibition of these enzymes, thereby affecting the overall metabolic flux. Additionally, the compound’s structure allows it to participate in redox reactions, which can lead to changes in gene expression and cellular responses to oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can undergo degradation, leading to the formation of various metabolites. These metabolites may have different biochemical properties and effects on cells. Additionally, long-term exposure to this compound in vitro or in vivo can result in changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of this compound may result in oxidative stress, leading to cellular damage and changes in gene expression. Additionally, threshold effects may be observed, where a certain dosage is required to elicit a significant biochemical response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it can be metabolized by mono-oxygenases, leading to the formation of metabolites such as 2,4-dihydroxybenzoic acid. These metabolic pathways are essential for the detoxification and elimination of the compound from the body. Additionally, the compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. For instance, the compound may be transported into cells via specific transporters, where it can interact with intracellular enzymes and proteins. Additionally, its distribution within tissues can influence its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can participate in redox reactions and influence cellular metabolism. Additionally, its localization within the cell can affect its interactions with other biomolecules and its overall biochemical effects .
特性
IUPAC Name |
5-hydroxy-4-methoxy-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6/c1-15-7-3-5(9(13)14)4(8(11)12)2-6(7)10/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFJDIUJDDCMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552448 | |
| Record name | 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31839-20-0 | |
| Record name | 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B1315651.png)




![Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B1315663.png)
![{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1315671.png)



